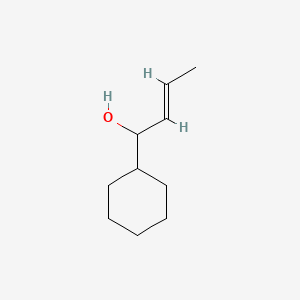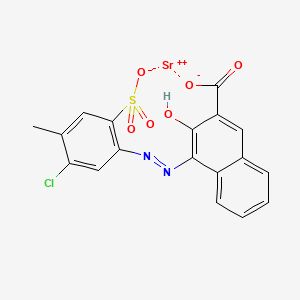![molecular formula C₂₂H₂₆N₂O₄ B1144681 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione CAS No. 1141931-86-3](/img/no-structure.png)
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione, also known as BMPEP, is a small molecule that has been studied for its potential as a therapeutic agent for a variety of diseases. BMPEP is a derivative of piperazine, a cyclic compound with two nitrogen atoms in its ring structure. It has been found to have anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-cancer activities, making it a promising target for drug development. BMPEP has been studied in various laboratory experiments, and its potential applications in the medical field are currently being explored.
Aplicaciones Científicas De Investigación
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione has been studied for its potential as a therapeutic agent for a variety of diseases. It has been found to have anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-cancer activities. In particular, it has been studied for its potential in treating inflammatory bowel disease, diabetes, and cancer. In addition, it has been studied for its potential in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mecanismo De Acción
The exact mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activity of these enzymes, 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione may reduce inflammation, oxidative stress, and apoptosis, as well as inhibit the growth of cancer cells.
Biochemical and Physiological Effects
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis, as well as inhibit the growth of cancer cells. In addition, it has been found to have antioxidant and neuroprotective effects. It has also been found to have anti-diabetic effects, as well as anti-obesity and anti-atherosclerotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione in laboratory experiments has several advantages. For example, it is a small molecule, making it easy to synthesize and store. In addition, it is relatively inexpensive and has a long shelf life. However, there are also some limitations. For example, it is not very stable and is easily degraded by light and heat. In addition, it can be toxic at high concentrations and can cause skin irritation.
Direcciones Futuras
The potential applications of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione are still being explored. Future research could focus on the development of novel 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-based drugs to treat a variety of diseases, such as inflammatory bowel disease, diabetes, and cancer. In addition, further research could focus on understanding the mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione and developing methods to improve its stability and bioavailability. Finally, further research could focus on investigating the potential therapeutic effects of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione in other diseases, such as neurological disorders, obesity, and atherosclerosis.
Métodos De Síntesis
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione is synthesized by a process called palladium-catalyzed cross-coupling. This involves the use of a palladium catalyst to bind two molecules together, forming a single molecule. The palladium catalyst is used to activate the molecules, allowing them to react together. The reaction is conducted in the presence of a base, such as sodium carbonate, and a solvent, such as dimethylformamide. The reaction is typically conducted at a temperature of 80-90°C, and the reaction time is typically between 1-3 hours.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione involves the reaction of two molecules of 1-(4-methoxyphenyl)ethylamine with succinic anhydride in the presence of a catalyst.", "Starting Materials": [ "1-(4-methoxyphenyl)ethylamine", "succinic anhydride", "catalyst" ], "Reaction": [ "Dissolve 1-(4-methoxyphenyl)ethylamine (2.0 g, 12.9 mmol) in dry THF (20 mL) under nitrogen atmosphere.", "Add succinic anhydride (2.4 g, 24.4 mmol) to the reaction mixture and stir for 10 minutes.", "Add catalyst (0.1 g, 0.6 mmol) to the reaction mixture and stir for 30 minutes.", "Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "Cool the reaction mixture to room temperature and filter the precipitate.", "Wash the precipitate with diethyl ether and dry under vacuum to obtain the desired product." ] } | |
Número CAS |
1141931-86-3 |
Fórmula molecular |
C₂₂H₂₆N₂O₄ |
Peso molecular |
382.45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)



![N-[2-(Trifluoroacetyl)-4-chlorophenyl]-2-bromoacetamide](/img/structure/B1144612.png)